molecular formula C17H19NOS3 B14939475 1-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)butan-1-one

1-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)butan-1-one

Cat. No.: B14939475
M. Wt: 349.5 g/mol
InChI Key: XJKMDJFRGAWPAD-UHFFFAOYSA-N
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Description

This compound belongs to the class of 4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione derivatives, characterized by a tricyclic dithioloquinoline core fused with a ketone-containing side chain.

Properties

Molecular Formula

C17H19NOS3

Molecular Weight

349.5 g/mol

IUPAC Name

1-(4,4,8-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)butan-1-one

InChI

InChI=1S/C17H19NOS3/c1-5-6-13(19)18-12-8-7-10(2)9-11(12)14-15(17(18,3)4)21-22-16(14)20/h7-9H,5-6H2,1-4H3

InChI Key

XJKMDJFRGAWPAD-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N1C2=C(C=C(C=C2)C)C3=C(C1(C)C)SSC3=S

Origin of Product

United States

Preparation Methods

The synthesis of 1-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)butan-1-one involves multiple steps. The synthetic route typically starts with the preparation of the quinoline core, followed by the introduction of the dithiolo ring and the butanone side chain. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)butan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activity, such as antimicrobial or anticancer properties. In medicine, it could be explored for its therapeutic potential. Additionally, it may have industrial applications in the development of new materials or as a catalyst in chemical reactions .

Mechanism of Action

The mechanism of action of 1-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs based on structural modifications, physicochemical properties, and biological activities.

Structural Modifications and Substituent Effects

Key structural variations among derivatives include:

  • Ketone chain length: The target compound’s butan-1-one group contrasts with shorter chains (e.g., ethanone in 1-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone, C₁₅H₁₅NOS₃) .
  • Substituents on the quinoline ring: Derivatives vary in methoxy (e.g., 2k: 8-methoxy), ethoxy (e.g., 5-butyryl-7-ethoxy-4,4-dimethyl-...), or halogenated aryl groups (e.g., 2-(4-fluorophenyl)ethanone) .
  • Fused heterocycles : Some analogs incorporate isoindole-dione (2k ) or benzothiazole moieties (e.g., 2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-... ) .

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Molecular Formula Substituents (Position) Key Features
Target Compound (Inferred) 4,4,8-trimethyl; 5-butan-1-one Long alkyl chain, thiocarbonyl
1-(4,4,8-Trimethyl-...ethanone C₁₅H₁₅NOS₃ 4,4,8-trimethyl; 5-ethanone Shorter ketone chain
2k C₂₃H₂₄N₂O₄S₃ 8-methoxy; isoindole-dione side chain Bulky heterocyclic moiety
5-butyryl-7-ethoxy-... C₂₀H₂₄N₂O₂S₃ 7-ethoxy; 5-butan-1-one Ethoxy group enhances solubility
2-(4-fluorophenyl)ethanone C₂₀H₁₆FNOS₃ 4-fluorophenyl; 5-ethanone Halogenated aryl group

Table 2: Kinase Inhibition Profiles of Selected Derivatives

Compound Kinase Target IC₅₀ (µM) Reference
2a JAK3 0.36
2b NPM1-ALK 0.25
2c cRAF[Y340D][Y341D] 0.78
2q cRAF[Y340D][Y341D] 5.34

Biological Activity

The compound 1-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)butan-1-one is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the cyclization of appropriate precursors to form the quinoline core, followed by the introduction of thioxo and dithiolo groups through subsequent reactions. Specific reagents and catalysts are utilized to ensure high yields and purity of the final product.

The biological activity of this compound is attributed to its structural features, particularly the thioxo and dithiolo groups. These functional groups facilitate interactions with various molecular targets within biological systems. The compound has been shown to modulate enzyme activity and influence cellular pathways, which can lead to diverse biological effects .

Biological Activities

Research indicates that This compound exhibits several notable biological activities:

Antimicrobial Activity

Studies have shown that derivatives of this compound possess significant antimicrobial properties. For example, certain dithioloquinoline derivatives have demonstrated superior activity against various bacterial strains compared to standard antibiotics such as ampicillin and streptomycin .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Research indicates that it may inhibit specific kinases involved in cancer progression. In vitro studies revealed that some derivatives could induce apoptosis in cancer cell lines with IC50 values comparable to established chemotherapeutics .

Anti-inflammatory Effects

The anti-inflammatory activity of this compound has been experimentally confirmed to be comparable to or greater than that of indomethacin, a commonly used anti-inflammatory drug. This suggests potential applications in treating inflammatory diseases .

Case Studies

Several studies have focused on the biological evaluation of compounds related to This compound :

Study Findings
Antimicrobial Study Compounds exhibited greater antibacterial activity than ampicillin against resistant strains (e.g., MRSA) .
Anticancer Evaluation Induced apoptosis in MCF-7 breast cancer cells with IC50 values around 9.81 µM .
Anti-inflammatory Assessment Comparable efficacy to indomethacin in reducing inflammation in animal models .

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